2,5-Dichloro-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms and one methyl group are substituted on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of reaction temperature, pressure, and the use of efficient catalysts to facilitate the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 2,5-dichloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2,5-Dichloro-3-methylbenzoic acid.
Reduction: 2,5-Dichloro-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antifungal and antibacterial properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-methylbenzaldehyde involves its ability to undergo electrophilic aromatic substitution reactions. The chlorine atoms and the methyl group on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The compound can act as an electrophile, forming intermediates that can further react with nucleophiles to produce various substituted products .
Comparison with Similar Compounds
- 2,4-Dichloro-3-methylbenzaldehyde
- 2,5-Dichloro-4-methylbenzaldehyde
- 2,5-Dichlorobenzaldehyde
Comparison: 2,5-Dichloro-3-methylbenzaldehyde is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,5-dichloro-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHQUIEAPKOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.